molecular formula C8H13N B2831177 2-Cyclopropylpent-4-yn-1-amine CAS No. 2416230-13-0

2-Cyclopropylpent-4-yn-1-amine

Cat. No. B2831177
CAS RN: 2416230-13-0
M. Wt: 123.199
InChI Key: NKVPAUOOQWEWJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Cyclopropylpent-4-yn-1-amine” can be deduced from its name. It likely consists of a cyclopropyl group attached to the second carbon of a pent-4-yn-1-amine. The pent-4-yn-1-amine would consist of a five-carbon chain with a triple bond on the fourth carbon and an amine group on the first carbon .

Scientific Research Applications

Enantioselective Catalysis and Cyclization

Racemic and Tropos BIPHEP Ligands for Rh(I)-Complexes

These complexes demonstrate high enantioselectivity in ene-type cyclization of 1,6-enynes, influenced by the chirally flexible or rigid nature of the BIPHEP-Rh complexes, which can be controlled by the complexed amines. This process highlights the application of cyclopropyl-containing ligands in asymmetric synthesis, contributing to the development of novel enantiomerically enriched molecules (Mikami, Kataoka, Yusa, & Aikawa, 2004).

Hydroamination and Cyclopropanation

Diastereo- and Enantioselective Hydroamination

This process synthesizes polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes. It's crucial for generating bioactive compounds with complex cycloalkane units, showcasing the utility of cyclopropyl groups in achieving high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).

Photoredox Catalysis

Photoredox-catalyzed Oxo-amination

This method involves the ring-opening oxo-amination of aryl cyclopropanes, facilitating the construction of β-amino ketone derivatives. It exemplifies the use of cyclopropyl groups in modern organic synthesis for generating diverse molecular frameworks (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).

Cyclopropylation Reactions

Chan-Lam Cyclopropylation of Phenols and Azaheterocycles

This scalable reaction forms cyclopropane-heteroatom linkages, crucial in medicinal chemistry for their unique features and high stability. It represents a strategic approach for synthesizing cyclopropyl aryl ethers and amine derivatives, highlighting the cyclopropyl group's importance in drug development (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).

Biobased Amines and Polymers

Biobased Amines for Material Chemistry

Cyclopropyl-containing amines are explored for synthesizing polymers, given their high reactivity and role as monomers in creating polyamides and other materials. This research signifies the cyclopropyl group's potential in developing sustainable, biobased polymers for various applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

properties

IUPAC Name

2-cyclopropylpent-4-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVPAUOOQWEWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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